![molecular formula C8H9N B14593747 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- CAS No. 61341-85-3](/img/structure/B14593747.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and the presence of an amine group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction conditions often include the use of a rhodium complex, which facilitates the formation of the bicyclic structure in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocyclobutene: A similar bicyclic compound with a different substitution pattern.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: A hydroxylated derivative of the compound.
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A nitrogen-containing analogue with potential antibacterial and anticancer properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61341-85-3 |
|---|---|
Formule moléculaire |
C8H9N |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
(7S)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m0/s1 |
Clé InChI |
OVLLQUKHPTXIBH-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@@H](C2=CC=CC=C21)N |
SMILES canonique |
C1C(C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


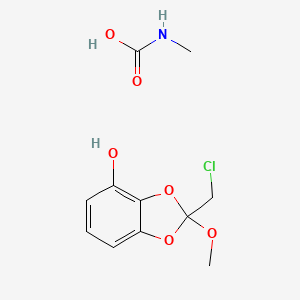
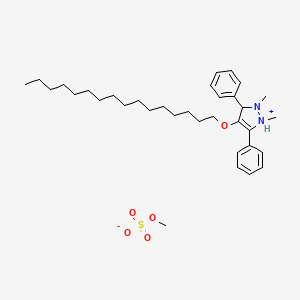
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
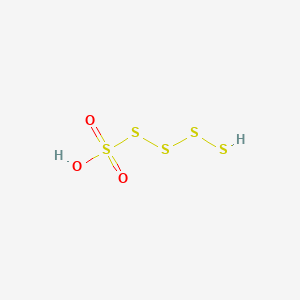
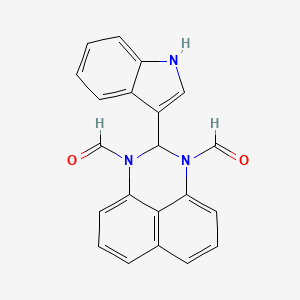

![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
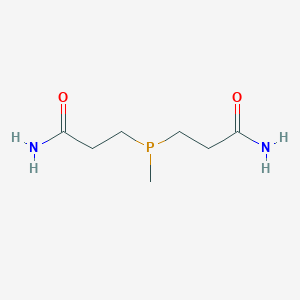
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
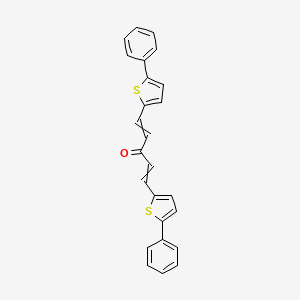

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)


